1,2-Bis(4-nitrophenyl)ethane-1,2-dione

描述

Historical Overview of α-Diketone Chemistry in Research

The study of α-diketones, organic compounds characterized by two adjacent carbonyl groups, is a well-established field within organic chemistry. nih.govacs.org Historically, the synthesis of these compounds presented significant commercial challenges, often hindered by low yields, high energy demands, unstable reactants, or complex procedures. google.com Early methods included the nitrosation of ketone derivatives followed by hydrolysis. google.com

Over the years, a multitude of synthetic routes have been developed, reflecting the evolution of organic synthesis. Oxidation reactions became a cornerstone for α-diketone preparation. google.com A wide array of oxidizing agents and methodologies have been employed for the conversion of various precursors into α-diketones. nih.govacs.org Common starting materials for these oxidations include alkynes, α,β-epoxy ketones, and deoxybenzoins (for benzil (B1666583) derivatives). organic-chemistry.org For instance, reagents like potassium permanganate (B83412) (KMnO₄) and ruthenium tetroxide (RuO₄) have been frequently used to oxidize alkynes to the corresponding α-diketones. nih.govacs.org

The development of catalyst-based systems marked a significant advancement. Researchers have utilized copper and palladium catalysts for the synthesis of diaryl 1,2-diketones from aryl propiolic acids and aryl iodides. organic-chemistry.org More contemporary methods focus on milder and more efficient conditions, such as aerobic oxidation catalyzed by simple organic molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO) or transition-metal-free oxidations of internal alkynes. organic-chemistry.org The treatment of α,β-dihydroxy ketones with reagents like carbonyldiimidazole has also been shown to yield α-diketones through the elimination of intermediate cyclic carbonates. capes.gov.brtandfonline.com This continuous development of synthetic methods underscores the enduring importance of α-diketones as versatile intermediates in chemical research.

Significance of Diaryl α-Diketones in Organic Chemistry Research

Diaryl α-diketones, a subclass of α-diketones where the dicarbonyl unit is flanked by two aryl groups, are of considerable importance in organic chemistry research. They serve as valuable intermediates for creating a variety of pharmaceutical products, dyestuffs, and other specialized chemicals. google.com Their utility stems from the reactivity of the adjacent carbonyl groups, which allows for a wide range of chemical transformations. For example, benzil and its derivatives are key precursors for synthesizing quinoxalines, a class of heterocyclic compounds with diverse biological activities, through condensation with aromatic 1,2-diamines. organic-chemistry.org

The synthesis of diaryl α-diketones has been a focus of methodological development. acs.org Modern synthetic strategies include copper-catalyzed decarboxylative coupling reactions and mercuric salt-mediated oxidation of diarylalkynes, which demonstrate good functional group tolerance. nih.govacs.orgorganic-chemistry.org The ability to synthesize both symmetrical and unsymmetrical diaryl diketones under mild conditions has expanded their accessibility and application in research. organic-chemistry.org

Furthermore, the diaryl ketone framework is a privileged scaffold found in many natural products and biologically active molecules. nih.gov The development of enantioselective methods to produce chiral diarylmethine centers adjacent to a carbonyl group is an active area of research, although it presents challenges due to potential racemization. nih.gov The structural and electronic properties of diaryl α-diketones also make them interesting candidates for materials science applications. For instance, halogenated derivatives of 1,2-diarylethane-1,2-diones have been studied for their unique crystal packing and material properties.

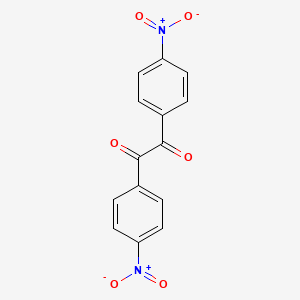

Structural Features and their Academic Implications in 1,2-Bis(4-nitrophenyl)ethane-1,2-dione

The structure of this compound is defined by a central 1,2-dione (or α-diketone) functional group connected to two 4-nitrophenyl rings. nih.gov This specific arrangement of functional groups has significant implications for its chemical behavior and academic interest.

The key structural components are:

The α-Diketone Core: The two adjacent carbonyl groups are the primary sites of reactivity. This moiety can undergo various reactions, including condensation, rearrangement (e.g., benzilic acid rearrangement), and reduction.

Aromatic Phenyl Rings: These provide a rigid scaffold and influence the electronic properties of the diketone core through resonance and inductive effects.

Para-Nitro Groups: The nitro groups (N+[O-]) are powerful electron-withdrawing groups. nih.gov Positioned at the para-position of each phenyl ring, they significantly decrease the electron density of the aromatic system and, by extension, the carbonyl carbons. This electronic perturbation makes the carbonyl carbons more electrophilic compared to those in unsubstituted benzil, potentially altering the reactivity and kinetics of reactions involving nucleophilic attack at these centers.

The presence of the nitro groups is a defining feature. In the context of synthesis, the parent compound for many substituted benzils is 1,2-diphenylethane, also known as bibenzyl. jetir.org The dinitro-substituted version, 1,2-bis(4-nitrophenyl)ethane, serves as a precursor to the target dione (B5365651). nih.gov The reduction of the nitro groups in related structures to form amines is a common transformation, highlighting their role as a functional handle for further chemical modification. jetir.org The academic implications of this structure lie in its use as a model system to study the effects of strong deactivating groups on the classical reactions of α-diketones and as a building block for more complex, functionalized molecules. bldpharm.com

Table 1: Physicochemical Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₄H₈N₂O₆ | nih.gov |

| Molecular Weight | 300.22 g/mol | nih.gov |

| CAS Number | 6067-45-4 | nih.gov |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)N+[O-])N+[O-] | nih.gov |

| InChIKey | YRKNWVLBLGRGRK-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1,2-bis(4-nitrophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKNWVLBLGRGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365275 | |

| Record name | 1,2-bis(4-nitrophenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6067-45-4 | |

| Record name | 1,2-bis(4-nitrophenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1,2 Bis 4 Nitrophenyl Ethane 1,2 Dione

Influence of Electron-Withdrawing Nitro Groups on Reactivity

The chemical behavior of 1,2-bis(4-nitrophenyl)ethane-1,2-dione, also known as 4,4'-dinitrobenzil, is profoundly influenced by the presence of the two nitro (-NO₂) groups positioned at the para-position of each phenyl ring. nih.gov The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its effect through both inductive and resonance mechanisms. mdpi.comresearchgate.net This strong electron-withdrawing nature significantly depletes electron density from the aromatic rings and, by extension, from the central α-diketone (ethane-1,2-dione) moiety. researchgate.netmdpi.com

The primary consequences of this electronic influence are:

Enhanced Electrophilicity: The electron withdrawal by the nitro groups makes the carbonyl carbons of the diketone functionality significantly more electron-deficient and, therefore, more electrophilic. This heightened electrophilicity makes the compound more susceptible to attack by nucleophiles compared to its unsubstituted counterpart, benzil (B1666583).

Activation of Aromatic Rings: While the nitro group is deactivating towards electrophilic aromatic substitution, it activates the phenyl rings for nucleophilic aromatic substitution, although this is less common for this specific compound compared to reactions at the dicarbonyl core.

Stabilization of Intermediates: The nitro groups can stabilize anionic intermediates formed during nucleophilic addition reactions through resonance delocalization of the negative charge onto the oxygen atoms of the -NO₂ group. mdpi.com

Computational studies on related nitroaromatic compounds, such as (1E,3E)-1,4-dinitro-1,3-butadiene, quantify the impact of nitro groups on molecular orbitals. The presence of these groups leads to a significant reduction in the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For this compound, the LUMO is expected to be centered on the nitro-substituted phenyl rings and the dione (B5365651) bridge, indicating these are the most probable sites for electron acceptance or nucleophilic attack. The table below summarizes key nitration parameters for a related synthesis, illustrating the conditions needed to introduce these influential groups.

| Parameter | Value/Range |

| Substrate:HNO₃ Molar Ratio | 1:2 |

| H₂SO₄ (conc.) | 3–4 equivalents |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

Table 1: Typical Nitration Parameters for the Synthesis of a Dinitro α-Diketone.

Electrophilic Character of the 1,2-Diketone Moiety

The core reactivity of this compound is dominated by the electrophilic nature of its adjacent dicarbonyl carbons. The α-diketone structure is inherently electrophilic, but as detailed previously, this characteristic is substantially amplified by the two para-nitro groups. mdpi.com This makes the compound a prime substrate for a variety of addition and condensation reactions.

The pronounced electrophilicity of the dione system facilitates reactions that are otherwise difficult with less activated diketones. growingscience.com Nucleophiles readily attack the carbonyl carbons, leading to the formation of tetrahedral intermediates. evitachem.com The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. The molecule can undergo reactions typical for diketones, such as aldol-type additions and cycloadditions. mdpi.com The enhanced electrophilic character imparted by the nitro groups makes the diene system of related compounds less reactive in electrophilic substitutions and more prone to nucleophilic additions. growingscience.com

Nucleophilic Addition and Condensation Reactions

The highly electrophilic carbonyl carbons of this compound readily react with a range of heteroatomic nucleophiles, including amines, alcohols, and thiols. evitachem.comacs.org

Reactions with Amines: Primary and secondary amines undergo condensation reactions with the diketone to form imines. evitachem.com The reaction mechanism typically starts with a nucleophilic attack by the amine on a carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the corresponding imine. With 1,2-diamines, this reaction serves as a foundational step for synthesizing heterocyclic systems. nih.gov

Reactions with Alcohols: Alcohols can add to the carbonyl groups to form hemiacetals. While often reversible, these reactions can proceed further under specific conditions.

Reactions with Thiols: Thiols, being potent nucleophiles, are particularly effective in adding to activated carbonyl systems. acs.orgresearchgate.net The reaction with a thiol (thiol-Michael addition) proceeds via nucleophilic attack on a carbonyl carbon to form a hemithioacetal. growingscience.com In reactions involving epoxides, the presence of a basic nitrogen can have a catalytic effect on the ring-opening by a thiol. mdpi.com

The general mechanism for these nucleophilic additions begins with the attack on a carbonyl carbon, forming a tetrahedral intermediate which can then proceed to the final product. evitachem.com

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds due to its 1,2-dicarbonyl functionality.

Quinoxaline (B1680401) Synthesis: One of the most classic reactions of α-diketones is their condensation with o-phenylenediamines to produce quinoxalines. nih.govwikipedia.org The reaction of this compound with a substituted or unsubstituted o-phenylenediamine (B120857) yields a 2,3-bis(4-nitrophenyl)quinoxaline derivative. This reaction proceeds efficiently, often at room temperature, and can be catalyzed by various agents, including heteropolyoxometalates, to promote greener and more efficient synthesis protocols. nih.gov

Imidazole (B134444) Synthesis: The dione can also be used in multicomponent reactions to form highly substituted imidazoles. researchgate.netorganic-chemistry.orgjocpr.com A common method is the Radziszewski reaction or its variations, where the α-diketone, an aldehyde, and a source of ammonia (B1221849) (typically ammonium (B1175870) acetate) condense to form the imidazole ring. researchgate.netresearchgate.net This approach allows for the synthesis of 2-aryl-4,5-bis(4-nitrophenyl)imidazoles. The versatility of this reaction enables the creation of diverse imidazole libraries for various applications. researchgate.net

The table below shows representative yields for the synthesis of quinoxaline derivatives using a 1,2-diketone and various o-phenylenediamines, highlighting the efficiency of this heterocyclic ring formation.

| o-Phenylenediamine Reactant | 1,2-Diketone Reactant | Product Yield (%) |

| o-Phenylenediamine | Benzil | 97 |

| 4-Methyl-1,2-phenylenediamine | Benzil | 98 |

| 4-Chloro-1,2-phenylenediamine | Benzil | 96 |

| 4-Nitro-1,2-phenylenediamine | Benzil | 70 |

Table 2: Yields for Quinoxaline Synthesis via Condensation of o-Phenylenediamines and Benzil (an analogue of the title compound). Data adapted from studies using heteropolyoxometalate catalysts. nih.gov

Redox Chemistry and Reactive Intermediate Generation

The nitro groups of this compound can be readily reduced to the corresponding primary amino groups, yielding 1,2-bis(4-aminophenyl)ethane-1,2-dione. This transformation is a cornerstone reaction for aromatic nitro compounds and dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro groups into strongly electron-donating amino groups. masterorganicchemistry.com

Several established methods are effective for this reduction: wikipedia.orgscispace.com

Catalytic Hydrogenation: This is a widely used method where the compound is treated with hydrogen gas (H₂) over a metal catalyst. masterorganicchemistry.com Common catalysts include Raney Nickel, palladium on carbon (Pd/C), and platinum(IV) oxide. wikipedia.org This method is often clean and high-yielding. A related compound, 1,2-bis(4-nitrophenyl)ethane, has been successfully reduced using Raney Nickel with either hydrogen gas under pressure or with hydrazine (B178648) hydrate (B1144303) as the hydrogen source. jetir.org

Metal-Acid Reduction: The use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for reducing aromatic nitro groups to anilines. masterorganicchemistry.comscispace.com

Other Reducing Agents: Other reagents like sodium hydrosulfite or samarium diiodide can also be employed for this transformation. wikipedia.org It is important to note that strong hydrides like lithium aluminum hydride (LiAlH₄) are typically not used for reducing aryl nitro compounds to amines as they tend to produce azo compounds. masterorganicchemistry.com

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups, like the diketone moiety, are present. scispace.comorganic-chemistry.org

| Reagent/System | Product | Key Features |

| Catalytic H₂ (e.g., Pd/C, Raney Ni) | Amine | High efficiency, clean reaction. masterorganicchemistry.comjetir.org |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Amine | Classic, robust method. masterorganicchemistry.com |

| Zn/NH₄Cl | Hydroxylamine (B1172632)/Amine | Can lead to partial or full reduction. wikipedia.orgscispace.com |

| Hydrazine Hydrate/Raney Ni | Amine | Alternative hydrogen source for catalytic reduction. jetir.org |

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups. masterorganicchemistry.comwikipedia.orgscispace.comjetir.org

Formation of Nitronates and Nitrile Oxides from α-Nitroketones

While this compound is an α-diketone bearing aromatic nitro groups rather than a traditional α-nitroketone (where the nitro group is directly attached to the α-carbon), the transformation of nitro groups into reactive intermediates like nitrile oxides is a cornerstone of synthetic chemistry. The generation of nitrile oxides from primary nitro compounds is a well-established process that provides valuable 1,3-dipoles for cycloaddition reactions. nih.gov

One of the principal methods for generating nitrile oxides from primary nitroalkanes is through dehydration. organic-chemistry.org A common dehydrating agent is phenyl isocyanate (PhNCO), which facilitates the removal of a water molecule from the nitroalkane's tautomeric aci-nitro form (a nitronate intermediate). organic-chemistry.org This reaction proceeds through a mechanism that ultimately yields the nitrile oxide, along with byproducts such as aniline (B41778) and carbon dioxide. organic-chemistry.org

Other established methods for nitrile oxide synthesis include the dehydrohalogenation of hydroximoyl chlorides and the oxidative dehydrogenation of aldoximes. nih.gov The choice of method often depends on the stability of the nitrile oxide and the reaction conditions required for subsequent steps. For instance, slow, in-situ generation of the nitrile oxide can minimize its dimerization into furoxans (1,2,5-oxadiazole 2-oxides), which is a common side reaction, especially for less sterically hindered nitrile oxides. nih.govyoutube.com The presence of electron-withdrawing groups, such as the nitro group on an aromatic ring, can influence the stability and reactivity of the resulting nitrile oxide. nih.gov

Advanced Organic Reactions

The dicarbonyl framework and the nitrophenyl moieties of this compound suggest its potential participation in a variety of advanced organic reactions.

The 1,2-dione functionality is an active participant in carbon-carbon bond-forming reactions, including Michael and domino-type reactions. Research on similar 1,2-dicarbonyl compounds has demonstrated their utility in complex cyclization cascades. For example, the asymmetric Domino Michael-Henry reaction of 1,2-cyclohexanedione (B122817) with various nitroolefins has been successfully catalyzed by chiral Ni(II) complexes. acs.org This process allows for the one-step construction of highly functionalized bicyclic products with multiple stereogenic centers, achieving high yields and excellent stereoselectivities. acs.org

This type of reactivity highlights the potential for this compound to act as a substrate in similar domino sequences, where its carbonyl groups could react with nucleophiles to initiate a cascade of bond-forming events.

| Reaction Type | Reactants | Catalyst System | Product Type | Stereoselectivity | Ref |

| Asymmetric Domino Michael-Henry | 1,2-Cyclohexanedione, Nitroolefins | Chiral Ni(II) Complexes | [3.2.1]Bicyclo octane (B31449) derivatives | High (up to 47:1 dr, 76-99% ee) | acs.org |

Direct functionalization at the α-position of carbonyl compounds is a fundamental transformation in organic synthesis. However, for an α-diketone like this compound, traditional α-functionalization is precluded by the absence of α-hydrogens. Nevertheless, reactions that modify the carbonyl carbons are known for 1,2-dicarbonyl compounds.

α-Arylation: A metal-free, deoxygenative α-arylation of 1,2-dicarbonyl compounds has been developed. rsc.org This reaction involves an organoborane and a phosphite (B83602) reagent, which react with the dicarbonyl compound to form an intermediate boron enolate. This enolate can then be trapped with various electrophiles, achieving α-arylation and providing access to α-mono- and diarylated ketones. rsc.org Other methods for the α-arylation of ketones often rely on transition-metal catalysis, such as palladium-catalyzed couplings of ketone enolates with aryl halides or copper-catalyzed reactions involving silyl (B83357) enol ethers. rsc.orgorganic-chemistry.orgnih.gov These methods typically require the formation of an enolate or an enolate equivalent, which is not directly applicable to benzil-type structures. nih.gov

α-Halogenation: The α-halogenation of ketones is a well-established reaction that can proceed under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the halogen (e.g., Br₂, Cl₂) in an electrophilic addition, followed by deprotonation to yield the α-haloketone. The rate-determining step is typically the formation of the enol. libretexts.org

Base-Promoted Mechanism: In the presence of a base, an enolate is formed by deprotonation of the α-carbon. The enolate then acts as a nucleophile, attacking the halogen in an Sₙ2-type reaction. libretexts.org This process is considered base-promoted rather than catalyzed because a full equivalent of base is consumed. libretexts.org

For this compound, these standard α-halogenation pathways are not feasible due to the lack of α-hydrogens.

The potential generation of nitrile oxide functionalities from the nitro groups of this compound opens up possibilities for cycloaddition reactions. Nitrile oxides are highly valuable intermediates classified as 1,3-dipoles. nih.gov They readily undergo [3+2] cycloaddition reactions (a type of Huisgen cycloaddition) with various dipolarophiles. nih.gov

These reactions are a powerful tool for constructing five-membered heterocyclic rings. nih.gov

With Alkenes: Reaction with C=C double bonds yields isoxazolines.

With Alkynes: Reaction with C≡C triple bonds yields isoxazoles.

With Other Dipolarophiles: Nitrile oxides can also react with other unsaturated systems, such as C=N (imines) to form 1,2,4-oxadiazolines or C=S (thioketones) to form 1,4,2-oxathiazolines. nih.gov

The regioselectivity and stereospecificity of these cycloadditions make them highly useful in synthetic organic chemistry. youtube.com

Reaction Mechanisms Studies of this compound

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide deep insight into the reaction pathways available to this compound and related compounds.

The formation of nitrile oxides from nitroalkanes via dehydration with phenyl isocyanate involves distinct mechanistic steps, including the initial formation of a nitronate and subsequent elimination steps to form the C≡N-O functionality. organic-chemistry.org

For cycloaddition reactions, mechanistic investigations can distinguish between different pathways. For example, in the reaction of conjugated nitroalkenes with dichlorocarbene, DFT calculations have explored the competition between [2+1] and [4+1] cycloaddition channels. These studies revealed that the [2+1] pathway proceeds through a non-polar, biradical-like transition state, whereas the [4+1] pathway involves a polar, zwitterionic transition state. nih.gov Such computational analyses are crucial for understanding and predicting the outcomes of complex reactions.

In the context of Michael additions, mechanistic studies on related systems have elucidated the role of catalysts in controlling stereoselectivity. For cinchona-alkaloid-catalyzed reactions, the mechanism involves the catalyst activating both the nucleophile and the electrophile through hydrogen bonding, guiding the reactants into a specific orientation within a chiral pocket to achieve high enantioselectivity.

Computational and Theoretical Studies on 1,2 Bis 4 Nitrophenyl Ethane 1,2 Dione

Molecular Structure and Conformation Analysis

Theoretical calculations have been instrumental in understanding the three-dimensional arrangement of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione. These studies provide insights into the molecule's preferred geometry, which is a key determinant of its physical and chemical behavior.

Density Functional Theory (DFT) Applications in Structural Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the geometric parameters of organic molecules, including dicarbonyl compounds. For this compound, DFT calculations, often paired with basis sets like 6-311G(d,p), are employed to optimize the molecular geometry and predict bond lengths, bond angles, and dihedral angles. researchgate.net

Studies on similar substituted benzil (B1666583) compounds reveal that the central dicarbonyl unit typically adopts an s-trans conformation. researchgate.net In this arrangement, the two carbonyl groups are anti-periplanar to each other, which minimizes steric hindrance and electrostatic repulsion between the oxygen atoms. researchgate.net The dihedral angle between the two nitrophenyl rings is a critical parameter, and for a related compound, (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione, this angle was found to be 72.00(6)°. researchgate.net It is expected that this compound would exhibit a similarly large dihedral angle due to the steric bulk of the nitrophenyl groups.

The optimized geometric parameters obtained from DFT calculations can be compared with experimental data from X-ray crystallography. The Cambridge Structural Database contains an entry for this compound (CCDC Number: 711619), which can serve as a benchmark for theoretical models. nih.gov

Table 1: Representative Geometric Parameters of Dicarbonyl Compounds

| Parameter | Typical Value |

|---|---|

| C-C (dicarbonyl) bond length | ~1.54 Å |

| C=O bond length | ~1.21 Å |

| Dihedral angle (O=C-C=O) | ~110° - 120° |

Note: The values in this table are illustrative and based on studies of similar dicarbonyl compounds. Specific values for this compound would require a dedicated DFT study.

Ab Initio Calculations for Conformational Insights

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular conformations. researchgate.net For this compound, ab initio calculations can be used to explore the potential energy surface and identify stable conformers.

These calculations can determine the energy differences between various rotational isomers (rotamers) that arise from the rotation around the single bonds, particularly the C-C bond connecting the two carbonyl groups and the C-C bonds linking the carbonyls to the phenyl rings. The results of these calculations can affirm the stability of the s-trans conformation of the dicarbonyl unit and predict the most favorable orientation of the nitrophenyl groups. researchgate.net

Electronic Structure and Quantum Reactivity Descriptors

The electronic properties of this compound are largely dictated by the interplay between the dicarbonyl core and the electron-withdrawing nitro substituents. Computational methods provide valuable descriptors of its electronic structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the strong electron-withdrawing nature of the nitro groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. rsc.org The LUMO is likely to be localized on the nitro-substituted phenyl rings. Conversely, the HOMO may have contributions from the phenyl rings and the dicarbonyl bridge. A small HOMO-LUMO gap would suggest higher reactivity. mdpi.com

Table 2: Illustrative FMO Energies for Nitroaromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitrobenzene | -7.8 | -1.7 | 6.1 |

Note: These values are for related compounds and serve to illustrate the expected range. Specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show a high negative potential around the oxygen atoms of the carbonyl and nitro groups, indicating their nucleophilic character. The hydrogen atoms of the phenyl rings would exhibit a positive potential. The carbon atoms of the carbonyl groups are also expected to be electrophilic sites.

Electron-Withdrawing Effects of Nitro Groups: Theoretical Perspective

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its effect through both induction and resonance. researchgate.netsvedbergopen.com In this compound, the two nitro groups at the para positions of the phenyl rings significantly influence the electronic properties of the entire molecule.

Reaction Pathway Prediction and Mechanistic Modeling

The prediction of reaction pathways and the modeling of reaction mechanisms for this compound are primarily accomplished using quantum chemical calculations. These studies focus on the dione (B5365651) moiety, which is the most reactive part of the molecule. The presence of two electron-withdrawing nitro groups on the phenyl rings significantly influences the electronic properties and reactivity of the carbonyl carbons.

Computational models, particularly those employing Density Functional Theory (DFT), can be used to investigate various potential reactions. For the parent compound, benzil (1,2-diphenylethane-1,2-dione), reaction mechanisms have been modeled computationally. For instance, the cyanide-catalyzed condensation of benzil with benzaldehyde (B42025) has been studied using the PM3 and B3LYP methods to map out the reaction mechanism. researchgate.net Such studies calculate the energies of reactants, transition states, and products to determine the most likely reaction pathway.

For this compound, a key reaction to model would be its reduction, a common transformation for diones. Theoretical modeling can predict the step-by-step mechanism of reduction, for example, to the corresponding diol, 1,2-bis(4-nitrophenyl)ethane-1,2-diol. This involves calculating the energy barriers for the addition of a hydride equivalent to each of the carbonyl groups. The electron-withdrawing nitro groups are expected to make the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack, a hypothesis that can be quantified through computational analysis of the molecule's electronic structure.

Another area of mechanistic modeling is the exploration of reactions involving the enolate intermediates of the dione. Base-catalyzed reactions, such as the benzilic acid rearrangement, could be modeled to predict the feasibility and energetics of the reaction pathway for this specific nitro-substituted derivative. Computational studies can identify the transition state for the rearrangement and calculate the activation energy, providing insight into the reaction kinetics.

The general approach for such predictions involves:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

While specific mechanistic studies on this compound are not widely published, the established computational methodologies for benzil and other diones provide a robust framework for its theoretical investigation. researchgate.netorganic-chemistry.org

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are extensively used to predict and interpret the spectroscopic properties of molecules, providing a direct link between the molecular structure and the experimental spectrum. For this compound, DFT and TD-DFT are the methods of choice for predicting vibrational and electronic spectra, respectively.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. After optimizing the molecular geometry, a frequency calculation yields the vibrational modes of the molecule. Each mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a calculated frequency and intensity.

For this compound, key predicted vibrational frequencies would include:

The symmetric and asymmetric stretching modes of the two carbonyl (C=O) groups. In analogous heteroaryl 1,2-diketones, these appear as two distinct signals in the IR spectrum. acs.org

The symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups.

The C-N stretching vibrations.

The aromatic C=C stretching and C-H bending modes of the phenyl rings.

These theoretical predictions are invaluable for assigning the peaks in an experimental spectrum. For example, in a study of benzil, DFT calculations with the B3LYP functional were used to perform a detailed analysis of its vibrational spectra. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). q-chem.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

A TD-DFT analysis of this compound would typically predict strong absorptions arising from:

π → π* transitions: These are expected to be intense and are associated with the conjugated π-system of the aromatic rings and the dione moiety.

n → π* transitions: These are typically weaker and involve the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital of the carbonyl group.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial in understanding the electronic transitions. For this compound, the HOMO is likely to be localized on the phenyl rings, while the LUMO is expected to have significant contributions from the dicarbonyl and nitro groups. The HOMO-LUMO energy gap is a key parameter that influences the wavelength of the lowest energy absorption. For benzil, the calculated HOMO-LUMO energy gap is approximately 2.919 eV. researchgate.net The introduction of nitro groups would be expected to lower the LUMO energy, leading to a smaller energy gap and a red-shift (shift to longer wavelength) in the absorption spectrum compared to benzil.

The table below summarizes the types of data that are typically generated from computational studies on aromatic diones and their relevance.

| Computational Method | Predicted Parameter | Relevance |

| DFT (e.g., B3LYP) | Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| DFT | Vibrational Frequencies (IR/Raman) | Predicts the positions and intensities of peaks in vibrational spectra for structural confirmation. |

| DFT | HOMO-LUMO Energy Gap | Indicates electronic excitability and chemical reactivity. nih.gov |

| TD-DFT | Electronic Transition Energies (λmax) | Predicts the UV-Vis absorption spectrum. researchgate.net |

| TD-DFT | Oscillator Strengths | Predicts the intensity of electronic absorption bands. |

These theoretical predictions, when compared with experimental data, provide a comprehensive understanding of the molecular and electronic structure of this compound.

Coordination Chemistry of 1,2 Bis 4 Nitrophenyl Ethane 1,2 Dione

Ligand Properties of Diaryl α-Diketones

Diaryl α-diketones, with benzil (B1666583) as the archetypal example, possess unique structural and electronic properties that define their behavior as ligands. Unlike the more common β-diketones, which exist in a keto-enol tautomeric equilibrium that facilitates deprotonation and chelation, α-diketones primarily coordinate through the lone pairs of their two adjacent carbonyl oxygen atoms. alfa-chemistry.comicm.edu.pl

A defining structural feature of benzil is the unusually long carbon-carbon bond (1.54 Å) connecting the two carbonyl groups, which indicates a lack of significant π-bonding between them. wikipedia.org The two planar phenylcarbonyl (benzoyl) units are not coplanar; instead, they are twisted relative to each other with a dihedral angle of approximately 117°. wikipedia.org This non-planar structure is a common characteristic of diaryl α-diketones.

The primary mode of reactivity for α-diketones like benzil in coordination chemistry often involves condensation reactions with primary amines. ajgreenchem.com This reaction typically occurs at the carbonyl groups to form Schiff base ligands. ajgreenchem.comajol.info These resulting ligands are often multidentate, incorporating the N-donor atoms from the imine groups and the O-donor atoms from the original diketone, making them excellent chelating agents for a variety of transition metals. ajgreenchem.com The presence of the two electron-withdrawing nitro groups in 1,2-bis(4-nitrophenyl)ethane-1,2-dione is expected to influence the reactivity of the carbonyl groups and the electronic properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving diaryl α-diketones has been extensively explored, particularly through the use of benzil and its derivatives to create larger, multidentate ligands.

While specific reports on the synthesis of metal complexes directly from this compound are limited, a vast body of research exists on complexes derived from its parent compound, benzil. These syntheses typically involve the in situ condensation of benzil with a di- or polyamine in the presence of a metal salt, a process known as a metal template reaction. researchgate.net This method is effective for creating macrocyclic and acyclic Schiff base complexes.

For instance, transition metal complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been successfully synthesized by reacting benzil with various amines, such as diethylenetriamine, hexamethylenediamine, and 4-aminoantipyrine. ajgreenchem.comajol.inforesearchgate.net The characterization of these complexes is typically achieved through techniques including elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility measurements. ajgreenchem.comajol.info The resulting complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand structure. ajol.inforesearchgate.net

Below is a table summarizing representative metal complexes synthesized from benzil derivatives, which serve as models for the potential coordination chemistry of this compound.

| Metal Ion | Ligand Precursors | Resulting Ligand Type | Observed Geometry | Reference |

|---|---|---|---|---|

| Mn(II), Co(II), Ni(II) | Benzil + Hexamethylenediamine | Cyclic Schiff Base [N2] | Square Planar | ajol.info |

| Cu(II), Ni(II), Co(II), Mn(II), Zn(II), VO(IV) | Benzil + 4-Aminoantipyrine | Quadridentate Schiff Base [N2O2] | Octahedral / Square-Pyramidal (VO(IV)) | ajgreenchem.com |

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Benzil + Diethylenetriamine | Macrocyclic Schiff Base | Octahedral | researchgate.net |

| Cu(II), Co(II), Ni(II), Zn(II) | Benzil-2,4-dinitrophenylhydrazone + Aniline (B41778) | Schiff Base | Octahedral | ajgreenchem.com |

The coordination possibilities for this compound are twofold, involving the α-diketone moiety and the peripheral nitro groups.

Diketone Moiety: The two adjacent carbonyl oxygens of the α-diketone can act as a bidentate chelating ligand to a single metal center. However, it is more common for this unit to serve as a scaffold for larger ligands through Schiff base condensation. ajgreenchem.comresearchgate.net In the resulting complexes, coordination to the metal typically occurs through the newly formed imine nitrogens and sometimes the original carbonyl oxygens, leading to stable five- or six-membered chelate rings and geometries such as square planar or octahedral. ajol.inforesearchgate.net

Nitro Moieties: The nitro group is strongly electron-withdrawing and is known to participate in coordination to metal centers. mdpi.com The oxygen atoms of the nitro group can act as donor ligands. researchgate.net Studies on nitro-containing ligands have shown their versatility in forming coordination bonds, which can lead to the assembly of molecular systems and coordination polymers. mdpi.com The molecular electrostatic potential (MEP) analysis of similar nitro-containing aromatic compounds indicates that the negative potential on the nitro group's oxygen atoms is comparable to that of common coordinating groups like carboxylates, suggesting they are effective Lewis bases. mdpi.com In the context of this compound, the two nitro groups could potentially coordinate to adjacent metal centers, acting as bridging ligands to form polynuclear complexes or extended supramolecular architectures. researchgate.net

Applications of Coordination Compounds in Catalysis and Materials Research

Metal complexes derived from diketones are valuable in both catalysis and materials science. alfa-chemistry.comicm.edu.pl The specific properties can be tuned by the choice of metal ion and the ligand structure.

Catalysis: β-diketone metal complexes are known to catalyze a range of organic reactions, including polymerizations, olefin oxidation, and epoxidation. icm.edu.pl Transition metal complexes featuring ligands derived from benzil have been investigated for their catalytic potential. For example, cobalt complexes supported by pyridinyl alcoholato ligands have shown high activity and selectivity in the polymerization of 1,3-butadiene. mdpi.com

Materials Research: Benzil itself is widely used as a photoinitiator in the free-radical curing of polymer networks, where UV radiation induces its decomposition to generate radicals. wikipedia.org This photochemical reactivity suggests that its metal complexes could be explored for applications in photochemistry and as functional materials. Diketone complexes are also used to modify polymers, imparting properties like enhanced UV and oxygen resistance. icm.edu.pl

Biological Activity: Many Schiff base complexes derived from benzil and its derivatives have demonstrated significant biological activities, including antibacterial, antifungal, and anticancer properties. ajgreenchem.com The chelation of the metal ion often enhances the biological activity compared to the free ligand. ajgreenchem.com

Supramolecular Assemblies Involving this compound Analogues

The planar nature and extended π-systems of diaryl α-diketone complexes make them excellent candidates for constructing ordered supramolecular structures through non-covalent interactions, particularly π-π stacking.

Studies on analogous dipyrrolyldiketone (B14134854) Cu(II) complexes have shown that their planar geometries facilitate the formation of stacking assemblies in the solid state. mdpi.comnih.gov In these structures, the planar complex units stack to form columnar arrangements. The introduction of aryl groups, such as the phenyl rings in benzil, extends the planar surface and encourages stacking interactions between the aryl rings and the core diketone complex plane. mdpi.com

Furthermore, the presence of nitro groups can play a crucial role in directing supramolecular assembly. mdpi.com The ability of the nitro group to form coordination bonds and participate in other intermolecular interactions can be exploited to build complex and functional supramolecular architectures. mdpi.com Therefore, coordination compounds of this compound are expected to form highly ordered solid-state structures, potentially leading to materials with interesting electronic or photophysical properties. The use of coordination bonds to link molecular components is a powerful strategy for creating dynamic and functional self-assemblies such as macrocycles and helicates. frontiersin.org

Photochemical Studies and Applications of 1,2 Bis 4 Nitrophenyl Ethane 1,2 Dione

Photo-induced Reactivity of α-Diketones

The photochemistry of α-diketones is characterized by the presence of two adjacent carbonyl groups, which gives rise to unique reaction pathways upon photo-irradiation. wikipedia.org The absorption of light promotes the α-diketone to an electronically excited state, which can then undergo various reactions.

One of the most fundamental photochemical reactions of carbonyl compounds, including α-diketones, is the Paterno-Büchi reaction. wikipedia.orgslideshare.net This reaction is a [2+2] photocycloaddition between an excited carbonyl group and a ground-state alkene, leading to the formation of a four-membered ether ring known as an oxetane (B1205548). wikipedia.orgmdpi.com The reaction, first described by Emanuele Paternò and later established by George Büchi, is a powerful tool for the synthesis of these heterocyclic structures. wikipedia.org

The general mechanism for the Paterno-Büchi reaction involving an aromatic α-diketone proceeds via the triplet excited state of the diketone. beilstein-journals.org This triplet species then interacts with the alkene to form a 1,4-diradical intermediate. Subsequent intersystem crossing to a singlet diradical followed by ring closure yields the oxetane product. beilstein-journals.org The regioselectivity and stereoselectivity of the reaction are influenced by factors such as the stability of the diradical intermediate, steric effects, and the electronic nature of both the α-diketone and the alkene. slideshare.net For 1,2-Bis(4-nitrophenyl)ethane-1,2-dione, it is expected to undergo the Paterno-Büchi reaction with various alkenes upon photochemical excitation. The strong electron-withdrawing nature of the two nitro groups would significantly influence the energy of the excited state and the reactivity of the diradical intermediates.

Beyond the classic Paterno-Büchi reaction, α-diketones can participate in other modes of photocycloaddition, namely [4+2] and [4+4] cycloadditions. wikipedia.org These reactions involve the diene-like system formed by the two carbonyl groups and the adjacent carbon-carbon bond.

[2+2] Photocycloaddition: As discussed, this is the Paterno-Büchi reaction leading to oxetanes. wikipedia.org

[4+2] Photocycloaddition: In this pathway, the α-diketone acts as a diene and reacts with a dienophile (an alkene or alkyne) to form a six-membered ring containing two oxygen atoms (a 1,4-dioxin (B1195391) derivative). wikipedia.org

[4+4] Photocycloaddition: This type of reaction typically occurs between two molecules of a diene to form an eight-membered ring. wikipedia.org In the context of α-diketones, this could involve the dimerization of the diketone or its reaction with another diene. wikipedia.org

The specific pathway followed depends on the structure of the α-diketone, the nature of the reacting partner, and the reaction conditions. wikipedia.org For this compound, the electronic properties conferred by the nitro groups would likely play a crucial role in determining the preferred cycloaddition pathway.

Transformations of Photocycloadducts

The initial products of photocycloaddition reactions, the photocycloadducts, are often versatile intermediates that can undergo further transformations to yield more complex molecular architectures. wikipedia.org These subsequent reactions can sometimes occur under the same photochemical conditions as the initial cycloaddition or can be induced by changing the reaction conditions, for instance, through the addition of an acid or base. wikipedia.org

For example, oxetanes formed from the Paterno-Büchi reaction can be subjected to ring-opening reactions under acidic or thermal conditions to generate a variety of functionalized products. researchgate.net Similarly, 1,4-dioxins from [4+2] cycloadditions can be transformed into other heterocyclic systems or biaryl compounds. wikipedia.org The ability to perform these transformations in a sequential manner adds to the synthetic utility of α-diketone photochemistry.

Influence of Substituents on Photochemical Pathways

Substituents on the aromatic rings of an α-diketone can have a profound effect on its photochemical behavior. These effects can be both electronic and steric in nature. Electron-donating and electron-withdrawing groups can alter the energy levels of the excited states, the efficiency of intersystem crossing, and the stability of reaction intermediates. beilstein-journals.org

Applications of Photochemistry in Organic Synthesis and Material Science

The photochemical reactions of α-diketones have found numerous applications in both organic synthesis and material science. The ability to form complex cyclic structures in a single step with high regio- and stereoselectivity makes photocycloaddition a valuable tool for the synthesis of natural products and other biologically active molecules. mdpi.com The formation of oxetanes, for example, is a key step in the synthesis of various important compounds. mdpi.com

In material science, the photochemical reactivity of α-diketones is exploited in areas such as photolithography, data storage, and the synthesis of photoresponsive materials. For instance, the photochromism of certain compounds, where a reversible color change occurs upon exposure to light, has potential applications in optical switches and sensors. While specific applications for this compound are not widely reported, its predicted photochemical reactivity suggests potential for use in these areas, particularly where the electronic properties of the nitro groups can be leveraged.

Applications of 1,2 Bis 4 Nitrophenyl Ethane 1,2 Dione in Advanced Chemical Fields

Role in Complex Organic Synthesis

The reactivity of both the dione (B5365651) functional group and the nitrophenyl rings allows 1,2-bis(4-nitrophenyl)ethane-1,2-dione to serve as a valuable precursor in the synthesis of intricate molecular architectures.

As a Key Intermediate for High-Value Organic Compounds

This compound is a key starting material for synthesizing more complex and high-value organic molecules. Its α-diketone core is the primary site of reactivity for creating larger scaffolds. A prominent application is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds that form the core of many biologically active agents with diverse therapeutic applications, including anticancer and antimicrobial properties. nih.govsapub.org

The most common method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and an α-dicarbonyl compound. sapub.orgthieme-connect.de In this context, this compound serves as the α-dicarbonyl component. When reacted with a substituted or unsubstituted o-phenylenediamine (B120857), it undergoes a cyclocondensation reaction to yield a 2,3-bis(4-nitrophenyl)quinoxaline derivative. This reaction provides a direct and efficient pathway to highly functionalized quinoxaline systems, which are valuable in medicinal chemistry and drug development. sapub.orgmdpi.com

Construction of Diverse Heterocyclic Frameworks

The 1,2-dicarbonyl functionality is a linchpin for building a variety of heterocyclic rings beyond quinoxalines. youtube.com Heterocyclic compounds are crucial in organic chemistry, forming the basis of many natural products, pharmaceuticals, and functional materials. scielo.br

The reaction of this compound with different binucleophiles leads to various heterocyclic frameworks. For instance, reaction with hydrazine (B178648) or its derivatives can yield pyridazine-based structures. Condensation with other reagents can lead to the formation of imidazole (B134444) or pyrazine (B50134) rings, depending on the reaction partners and conditions. The Paal-Knorr synthesis, a classic method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyls, highlights the general utility of dicarbonyl compounds in heterocycle formation, and analogous strategies can be envisioned for α-diketones. youtube.com

The primary and most widely exploited reaction for this compound remains the synthesis of quinoxalines. The general reaction scheme is outlined below. sapub.orgthieme-connect.de

Interactive Table 1: Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 | Product Type | Significance of Product |

| This compound | o-Phenylenediamine | 2,3-Bis(4-nitrophenyl)quinoxaline | Core structure for biologically active compounds. nih.govsapub.org |

| This compound | Substituted o-phenylenediamine | Substituted 2,3-bis(4-nitrophenyl)quinoxaline | Allows for tuning of physical and biological properties. thieme-connect.de |

Advanced Materials Science

The distinct electronic and photochemical characteristics of this compound make it a candidate for the development of specialized materials.

Development of Functional Materials with Tailored Characteristics

The electronic properties of this compound are significantly influenced by the presence of two electron-withdrawing nitro groups on the phenyl rings. These groups create regions of low electron density on the aromatic systems, a feature that is foundational for applications in materials where charge transport or specific electronic interactions are critical. This makes the compound and its derivatives of interest for creating novel electronic materials and functional coatings. Derivatives of this compound are also explored for use in dyes and polymers due to their reactive nature and inherent chromophoric properties. The rigid dione bridge combined with the tunable electronic nature of the nitrophenyl rings allows for the design of molecules with specific packing characteristics in the solid state, which can influence the bulk properties of the material.

Photoinitiator Applications in Polymer Science

In polymer science, a photoinitiator is a molecule that, upon absorption of light, creates reactive species (free radicals or cations) that initiate polymerization. sigmaaldrich.com Photoinitiators are generally classified into two types: Type I, which undergo unimolecular bond cleavage, and Type II, which react with a co-initiator to generate radicals. sigmaaldrich.com

Aromatic α-diketones, such as benzil (B1666583) and its derivatives, are well-known photoinitiators. sigmaaldrich.com this compound belongs to this class of compounds. Upon absorbing UV or visible light, the molecule can be promoted to an excited state. From this excited state, it can potentially undergo cleavage of the bond between the two carbonyl carbons (a Type I mechanism) to form two benzoyl-type radicals. These radicals can then initiate the chain polymerization of monomers like acrylates or methacrylates. nih.govepa.gov Alternatively, the excited dione could act as a Type II photoinitiator, abstracting a hydrogen atom from a suitable donor (a co-initiator) to generate the initiating radicals. oraljournal.com The presence of nitro groups can modify the absorption spectrum and photochemical reactivity compared to unsubstituted benzil. oraljournal.com

Electronic and Photochemical Materials

The combination of nitro-substituents and the α-diketone core imparts interesting photochemical properties to this compound. The nitroaromatic components are known to be photoactive, and such compounds have been investigated for applications like phototropic and photochromic materials, where light induces a reversible change in structure and color. nih.govrsc.org The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is key to its reactivity and electronic transitions. The strong electron-accepting character of the nitro groups typically lowers the energy of the LUMO, making the molecule a good electron acceptor, a property useful in designing materials for organic electronics. The study of related nitrophenyl derivatives shows that their photophysical properties are highly dependent on their environment, which suggests potential applications in sensors and molecular switches. bldpharm.comnih.gov

Interactive Table 2: Potential Applications in Materials Science

| Application Area | Relevant Structural Feature | Mechanism/Principle |

| Functional Materials | Electron-withdrawing nitro groups | Modulation of electronic properties for charge transport materials. |

| Polymer Science | α-Diketone moiety | Acts as a photoinitiator for radical polymerization upon light absorption. sigmaaldrich.comoraljournal.com |

| Photochemical Materials | Nitroaromatic system, dione core | Potential for photo-induced structural changes (photochromism). nih.govrsc.org |

Medicinal and Biological Chemistry Research

The dicarbonyl scaffold of this compound, also known as 4,4'-dinitrobenzil, has positioned it as a compound of significant interest in medicinal and biological chemistry. Its structural features, particularly the ethane-1,2-dione moiety and the electron-withdrawing nitro groups, serve as a foundation for developing novel bioactive molecules. Researchers have explored its derivatives for various therapeutic applications, investigated its mechanism of action as an enzyme inhibitor, and utilized it as a building block in the broader context of drug discovery.

Derivatives with Potential Bioactivity (e.g., Antimicrobial, Anticancer)

The core structure of this compound is a versatile template for generating derivatives with potential therapeutic properties. The bibenzyl moiety, which forms the backbone of this compound, is present in numerous natural products known for their medicinal value, stimulating research into its synthetic analogues as cytotoxic agents. jetir.org

Derivatives have been investigated for both antimicrobial and anticancer activities. Research on related structures has shown that the introduction of different functional groups can lead to compounds with significant biological effects. For instance, studies on bis-1,3,4-oxadiazole derivatives containing a phenyl group have demonstrated notable antibacterial activity. Similarly, metal complexes of related dione compounds have been shown to possess enhanced antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli when compared to the uncomplexed ligand.

In the realm of oncology, derivatives of the parent compound have been included in screening libraries for cancer research. While direct cytotoxicity data for this compound is limited in the provided research, studies on analogous structures are promising. For example, a series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were synthesized and evaluated for their antiproliferative activities against four human cancer cell lines, with some compounds showing potent activity. researchgate.net One of the most effective compounds from this study, compound 4u , induced cellular apoptosis and effectively reduced tumor growth in an in-vivo model of human gastric cancer. researchgate.net This highlights the potential of the core dione structure as a scaffold for developing new anticancer agents.

Table 1: In Vitro Anticancer Activity of Selected Pyrazolidine-3,5-dione Derivatives

| Compound | R Group | MGC-803 IC₅₀ (μM) | EC-109 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | SMMC-7721 IC₅₀ (μM) |

| 4a | H | 39.0 ± 1.1 | 42.1 ± 1.6 | 39.6 ± 1.1 | 45.6 ± 1.2 |

| 4b | CH₃ | 66.5 ± 1.3 | 41.1 ± 1.6 | 41.6 ± 1.8 | 49.2 ± 1.7 |

| 4u | 3,4,5-trimethoxyphenyl | 5.1 | 10.1 | 7.3 | 8.5 |

Source: Adapted from research on novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. researchgate.net

Enzyme Inhibition Studies (e.g., Carboxylesterases)

A significant area of research for this compound and related compounds is their role as enzyme inhibitors, particularly targeting carboxylesterases (CEs). researchgate.net CEs are serine hydrolases crucial for the metabolism of a wide array of drugs and xenobiotics. researchgate.net The ethane-1,2-dione moiety has been identified as a key pharmacophore for potent and selective inhibition of CEs. researchgate.netnih.gov

Compounds containing the ethane-1,2-dione group, such as benzil (the parent compound of 4,4'-dinitrobenzil), are potent inhibitors of human carboxylesterases like hCE1 and hiCE (an intestinal variant). nih.gov Benzil itself was found to inhibit hiCE and hCE1 with Ki values of 15 nM and 45 nM, respectively. nih.gov The mechanism is believed to involve a nucleophilic attack by the catalytic serine residue of the enzyme on one of the carbonyl carbons of the dione, forming a transiently stable intermediate. nih.gov

Structure-activity relationship studies have revealed that the inhibitory potency of these 1,2-dione derivatives is strongly correlated with two main factors: hydrophobicity and the electrophilicity of the carbonyl groups. researchgate.netnih.gov Increased hydrophobicity, often measured as clogP, generally leads to more potent inhibition of mammalian CEs. researchgate.netnih.gov While aromaticity is not an absolute requirement for inhibition, the presence of phenyl groups often enhances potency. nih.gov The rotational constraints imposed by the dione moiety also play a part in the inhibitory activity. researchgate.net

Table 2: Inhibition of Rabbit Liver Carboxylesterase by Benzil and a Related Analogue

| Inhibitor | Target Enzyme | Kᵢ value |

| Benzil | Rabbit Liver CE | 15 nM |

| 2,2'-Naphthil | Rabbit Liver CE | 1 nM |

Source: Data from studies on carboxylesterase inhibition by dione compounds. nih.govresearchgate.net

Role in Drug Discovery Research

This compound and its parent structure, benzil, serve multiple roles in drug discovery research. Primarily, the compound acts as a versatile building block or scaffold for the synthesis of more complex molecules with potential therapeutic value. The presence of nitro groups and the dicarbonyl core provides reactive sites for chemical modifications aimed at developing targeted agents.

Beyond its use as a synthetic starting material, its function as a carboxylesterase inhibitor has direct implications for drug development. CEs are pivotal in the metabolic activation and deactivation of many drugs. researchgate.net For instance, the human carboxylesterase hCE2 is essential for activating the anticancer pro-drug irinotecan (B1672180) (CPT-11). researchgate.net By inhibiting these enzymes, compounds like 1,2-dione derivatives can modulate the metabolism and efficacy of co-administered drugs. nih.gov Research has shown that benzil can modulate the cellular response to CPT-11, demonstrating the potential to use such inhibitors to influence the therapeutic outcomes of existing drugs. nih.govnih.gov

The aromatic nitro-group itself is a common feature in many established pharmaceuticals, and its inclusion in molecular design is an active area of medicinal chemistry. mdpi.com Therefore, this compound is relevant to drug discovery not only as a structural template but also as a tool for studying and manipulating critical metabolic pathways, potentially leading to improved drug pharmacokinetics or novel combination therapies. researchgate.netnih.gov

Advanced Analytical Characterization Techniques for 1,2 Bis 4 Nitrophenyl Ethane 1,2 Dione

Spectroscopic Characterization Methods

Spectroscopy provides fundamental insights into the molecular structure and electronic properties of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the carbon skeleton and the substitution pattern of the aromatic rings.

¹H NMR: Due to the molecule's symmetry, a simplified ¹H NMR spectrum is expected. The two para-substituted phenyl rings are chemically equivalent. The protons on each ring are split into two distinct signals, appearing as doublets due to coupling with their ortho neighbors. The strong electron-withdrawing effects of the adjacent carbonyl and nitro groups shift these signals downfield. Based on data from the closely related compound 1,2-bis(3-nitrophenyl)ethane-1,2-dione (B184186), the aromatic protons are expected to resonate in the δ 7.5–8.2 ppm range.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. Key signals include the resonance for the carbonyl carbons of the α-diketone, which are highly deshielded and appear significantly downfield. The aromatic carbons show distinct signals; the carbon atom directly attached to the nitro group (C-NO₂) is shifted downfield, while the carbon attached to the carbonyl group (C-CO) is also deshielded. The remaining aromatic carbons appear at characteristic chemical shifts.

The following table presents expected NMR data based on analysis of structurally similar compounds.

Interactive Table: Predicted NMR Data for this compound| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | ~8.1-8.3 | Doublet | Protons ortho to the nitro group |

| ¹H (Aromatic) | ~7.8-8.0 | Doublet | Protons ortho to the carbonyl group |

| ¹³C (Carbonyl) | >190 | Singlet | Carbonyl carbons of the diketone |

| ¹³C (Aromatic) | ~150 | Singlet | Carbon attached to NO₂ group |

| ¹³C (Aromatic) | ~135 | Singlet | Carbon attached to C=O group |

| ¹³C (Aromatic) | ~130 | Singlet | Aromatic CH |

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups.

The most prominent features are the strong, sharp absorption from the carbonyl (C=O) groups of the α-diketone and the characteristic absorptions of the nitro (NO₂) groups. The symmetric and asymmetric stretching vibrations of the aromatic nitro groups are particularly diagnostic. Studies on the analogous 1,2-bis(3-nitrophenyl)ethane-1,2-dione confirm nitro group vibrations at approximately 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~1680-1660 | C=O Stretch | α-Diketone | Strong |

| ~1530-1515 | N-O Asymmetric Stretch | Aromatic Nitro | Strong |

| ~1355-1345 | N-O Symmetric Stretch | Aromatic Nitro | Strong |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~860-840 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.

The molecular formula of this compound is C₁₄H₈N₂O₆. HRMS analysis would confirm its exact mass. The calculated monoisotopic mass is 300.03823598 Da. nih.gov

Electron ionization (EI-MS) would produce a molecular ion peak (M⁺˙) at m/z 300. The fragmentation pattern is dictated by the structure's weakest points. Typical fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da) radicals. youtube.com Cleavage of the central carbon-carbon bond of the diketone would be a major pathway, leading to the formation of a 4-nitrophenylacylium ion.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Formula | Identity/Origin |

|---|---|---|

| 300 | [C₁₄H₈N₂O₆]⁺˙ | Molecular Ion (M⁺˙) |

| 270 | [C₁₄H₈NO₅]⁺˙ | [M - NO]⁺˙ |

| 254 | [C₁₄H₈N₂O₄]⁺˙ | [M - NO₂]⁺˙ |

| 164 | [C₇H₄NO₃]⁺ | 4-Nitrophenylacylium ion (from C-C cleavage) |

| 150 | [C₇H₄NO₂]⁺ | [4-Nitrophenylacylium - CO]⁺ |

| 122 | [C₆H₄NO₂]⁺ | 4-Nitrophenyl cation |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The extended conjugation present in this compound, involving the two phenyl rings, the α-diketone system, and the two nitro groups, gives rise to distinct absorption bands.

The nitroaromatic moieties act as powerful chromophores. The spectrum is expected to be dominated by high-intensity π→π* transitions associated with the conjugated system. The presence of non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups also allows for lower-intensity n→π* transitions. For comparison, the related compound 4-nitrophenol, which contains a similar chromophore, exhibits a strong π→π* transition peak around 320 nm. researchgate.net The extended conjugation in 4,4'-dinitrobenzil would likely shift the absorption maxima.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique used for the purity assessment of this compound. bldpharm.com It offers high resolution, sensitivity, and quantitative accuracy.

A reversed-phase HPLC method is typically employed for a compound of this polarity. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. A gradient elution, commonly using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allows for the efficient separation of the target compound from any impurities with different polarities. Detection is typically performed with a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance (e.g., near its λmax), allowing for both qualitative identification (by retention time) and quantitative analysis (by peak area).

Gas Chromatography (GC) Considerations

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. epa.gov However, the direct analysis of this compound by GC presents significant challenges due to its molecular structure and properties.

With a molecular weight of 300.22 g/mol and the presence of polar nitro and ketone functional groups, the compound has a high boiling point and is susceptible to thermal degradation in the hot GC injection port. nih.gov Thermal decomposition of related nitroaromatic compounds above 250°C has been observed, which could lead to the formation of byproducts like 4-nitrophenyl isocyanate and 4-nitroaniline, complicating the analysis. researchgate.net Underivatized nitro-compounds can also interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. researchgate.net

For the analysis of nitroaromatics, specific detectors are often employed for enhanced sensitivity and selectivity. epa.gov An Electron Capture Detector (ECD) is highly sensitive to electrophilic functional groups like the nitro group, while a Nitrogen-Phosphorus Detector (NPD) offers selective detection of nitrogen-containing compounds. epa.gov If GC analysis is necessary, derivatization to a more volatile and stable form might be required, though this adds complexity to the sample preparation. researchgate.net

Table 1: GC Analysis Considerations for this compound

| Parameter | Consideration | Rationale |

|---|---|---|

| Volatility | Low | High molecular weight and polar functional groups result in a high boiling point, making volatilization without decomposition difficult. |

| Thermal Stability | Potentially low | Prone to degradation at typical GC inlet temperatures, which can exceed 250°C. researchgate.net |

| Detection | High Selectivity Required | An Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) is recommended for selective and sensitive detection of the nitro groups. epa.gov |

| Interferences | Carryover & Co-elution | High-concentration samples can contaminate the system. Co-elution with other sample components is possible and requires confirmation. epa.gov |

| Alternative | Derivatization | Chemical modification to a more thermally stable and volatile compound may be necessary but is not always practical. researchgate.net |

Advanced Hybrid Analytical Techniques

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Q-TOF LC-MS

Liquid chromatography is the preferred separation method for thermally labile and non-volatile compounds like this compound. When coupled with mass spectrometry (MS), it becomes a powerful tool for identification and quantification.

In a typical LC-MS setup, reversed-phase high-performance liquid chromatography (HPLC) is used to separate the compound from a mixture. The mobile phase carries the analyte into the mass spectrometer's ion source. Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode has been shown to be effective for characterizing related nitrophenyl compounds, forming abundant molecular ions (M⁻) that can be subjected to further analysis. epa.gov

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation of the molecular ion. This fragmentation pattern is characteristic of the molecule's structure. For even greater certainty, Quadrupole Time-of-Flight (Q-TOF) LC-MS delivers high-resolution mass measurements. This allows for the determination of the precise elemental composition of the parent molecule and its fragments, enabling unambiguous identification.

Table 2: Research Findings from LC-MS Analysis of Related Nitro-Compounds

| Technique | Ionization Mode | Key Finding | Significance for Analysis |

|---|---|---|---|

| LC-MS/MS | Negative Ion APCI | Formation of abundant molecular ions (M⁻) and characteristic fragments upon dissociation. epa.gov | Allows for successful characterization and structural elucidation. |

| LC-MS/MS | Negative Ion ESI | Adduct formation with halide anions provides molecular weight but little structural information upon fragmentation. epa.gov | Useful for confirming molecular weight but less so for identification. |

| Q-TOF LC-MS | High Resolution | Provides highly accurate mass measurements for parent and fragment ions. | Enables determination of the exact elemental formula, confirming identity. |